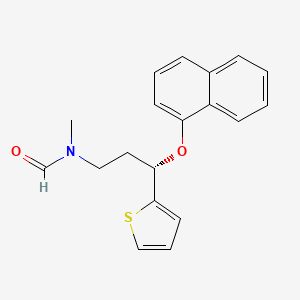

N-Formyl Duloxetine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl Duloxetine typically involves the formylation of Duloxetine. One common method is the reaction of Duloxetine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-Formyl Duloxetine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-carboxyl Duloxetine.

Reduction: Formation of N-methyl Duloxetine.

Substitution: Formation of various N-substituted Duloxetine derivatives.

Scientific Research Applications

N-Formyl Duloxetine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of new drug formulations and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of N-Formyl Duloxetine is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of serotonin and norepinephrine transporters at the presynaptic neuron . The formyl group may influence the binding affinity and selectivity of the compound for these transporters .

Comparison with Similar Compounds

Similar Compounds

Duloxetine: The parent compound, used primarily as an antidepressant and anxiolytic.

N-Methyl Duloxetine: A derivative with a methyl group instead of a formyl group.

N-Nitroso Duloxetine: A derivative with a nitroso group, studied for its potential carcinogenic effects

Uniqueness

This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Biological Activity

N-Formyl Duloxetine is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder and generalized anxiety disorder. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

This compound retains the core mechanism of duloxetine by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE). The compound exhibits a higher potency for serotonin uptake inhibition compared to norepinephrine, with Ki values indicating a significant affinity for both neurotransmitters. Specifically, duloxetine has a Ki of 0.8 nM for NE and 7.5 nM for 5-HT, making it more balanced than other SNRIs like venlafaxine .

Biological Activity

- Serotonergic and Noradrenergic Effects : this compound enhances serotonergic signaling in regions such as Onuf's nucleus, contributing to increased motor neuron excitability and potential therapeutic effects in stress urinary incontinence .

- Pain Modulation : The compound exhibits analgesic properties by enhancing descending inhibitory pathways in the spinal cord, thereby increasing the threshold for pain perception. This is particularly relevant in conditions like diabetic peripheral neuropathy and fibromyalgia .

- Neuroprotective Effects : Research indicates that duloxetine can reduce neuronal death in models of excitotoxicity, suggesting that this compound may also possess neuroprotective properties through anti-inflammatory mechanisms .

Comparative Efficacy

A summary of duloxetine's efficacy in clinical studies highlights its significant impact on anxiety and pain disorders:

| Study Parameter | Duloxetine 60 mg/day | Duloxetine 120 mg/day | Placebo |

|---|---|---|---|

| Mean decrease in HAM-A score | 12.8 | 12.5 | 8.4 |

| Response rate | 58% | 56% | 31% |

| Remission rate | 31% | 38% | 19% |

| Sustained improvement rate | 63.6% | 66.9% | 42.8% |

These findings underscore this compound's potential as a therapeutic agent with robust efficacy in treating mood and pain disorders.

Case Study: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

A pivotal study demonstrated that duloxetine significantly alleviates CIPN pain resulting from oxaliplatin and paclitaxel without affecting the antitumor efficacy of these agents. The mechanism involves inhibition of p38 phosphorylation, reducing inflammatory responses associated with nerve injury . This establishes this compound as a candidate for managing CIPN.

Clinical Trial Findings

In various trials assessing duloxetine's impact on generalized anxiety disorder (GAD), notable improvements were observed in patient-reported outcomes such as the Patient Global Impression of Improvement scale and Incontinence Quality of Life scores . These results suggest that this compound may similarly enhance quality of life metrics in affected populations.

Properties

Molecular Formula |

C19H19NO2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]formamide |

InChI |

InChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1 |

InChI Key |

VXTKMAMQYXCKAM-SFHVURJKSA-N |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.